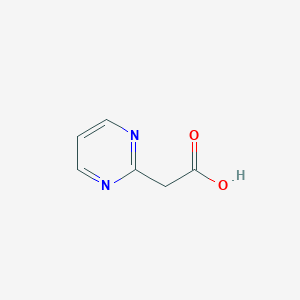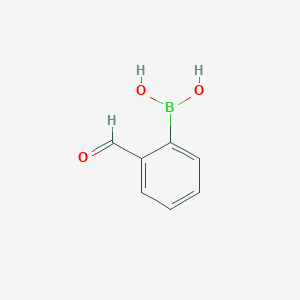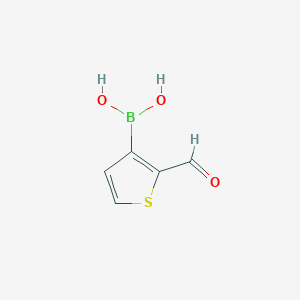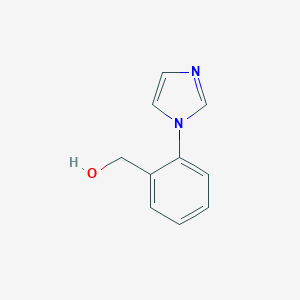
2-(4-Phenylphenyl)acetamidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Phenylphenyl)acetamidine, also known as PPA, is a chemical compound that has a wide range of applications in the scientific research field. It has been used in a variety of experiments and studies, from drug development to biochemistry. PPA has a unique structure and properties, which makes it an ideal compound for research.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
- Antimicrobial Evaluation : A study by Gul et al. (2017) focused on synthesizing derivatives of 2-(4-Phenylphenyl)acetamidine, which showed significant antimicrobial activity against various microbial species. This suggests its potential application in developing new antimicrobial agents (Gul et al., 2017).
- Anti-inflammatory and Antipyretic Properties : Research by Fayed et al. (2021) demonstrated that derivatives of this compound possess anti-inflammatory, antipyretic, and ulcerogenic properties, indicating potential therapeutic applications in these areas (Fayed et al., 2021).
Chemical Properties and Reactions
- Complex Formation : A study by Nonoyama et al. (1975) reported on the complex formation of related acetamide compounds with various metals, suggesting its use in the field of inorganic chemistry, especially in the synthesis of metal complexes (Nonoyama et al., 1975).
- Cyclopalladation Studies : Mossi et al. (1992) explored the cyclopalladation of acetamide derivatives, which is significant for understanding the reactivity of these compounds in coordination chemistry (Mossi et al., 1992).
Potential in Water Treatment and Environmental Applications
- Water Treatment : A study by Qi et al. (2020) investigated the use of related compounds in enhancing the degradation of contaminants in water treatment processes, highlighting its environmental applications (Qi et al., 2020).
Enzyme Inhibition and Anticancer Properties
- Enzyme Inhibition and Anticancer Agents : Research by Sultana et al. (2016) highlighted the potential of aryl acetamide derived complexes, including those related to this compound, as enzyme inhibitors and anticancer agents (Sultana et al., 2016).
Pharmacokinetics and Drug Development
- Medicinal Chemistry and Drug Development : Studies by Rani et al. (2014) and Magadum et al. (2018) contribute to understanding the pharmacokinetics and potential drug development applications of related compounds (Rani et al., 2014), (Magadum et al., 2018).
Análisis Bioquímico
Biochemical Properties
The role of 2-(4-Phenylphenyl)acetamidine in biochemical reactions is currently not well-documented. It is crucial to identify and discuss the enzymes, proteins, and other biomolecules it interacts with, and describe the nature of these interactions. Due to the lack of available data, this section cannot be completed at this time .
Cellular Effects
It is important to understand how it influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It would be interesting to describe how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propiedades
IUPAC Name |
2-(4-phenylphenyl)ethanimidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2/c15-14(16)10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-9H,10H2,(H3,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLQQCUYDKYMXTJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![6-[2-[4-[4,5-Dihydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5,6-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxy-3-methoxyoxane-2-carboxylic acid](/img/structure/B151177.png)


